Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Overview
Description
Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a chemical compound with the linear formula C11H14O4S . It has a molecular weight of 242.3 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-hydroxypropanal with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form an intermediate. This intermediate is then cyclized by heating in the presence of a Lewis acid catalyst like zinc chloride to form the target compound.Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3 .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored in a refrigerator .Scientific Research Applications
Molecular Structure and Vibrational Analysis
Oxetan-3-ylmethyl 4-methylbenzenesulfonate has been studied for its molecular structure and vibrational properties. Ristova et al. (1999) conducted an ab initio quantum chemical study and IR and Raman spectra analysis of oxonium p-toluenesulfonate, providing insights into the geometry and vibrational modes of the 4-methylbenzenesulfonate anion (Ristova, Pejov, Žugić, & Šoptrajanov, 1999).
Antioxidant and Anti-Corrosive Properties
The compound has been evaluated for its antioxidant properties in lubricating oils. Habib, Hassan, and El‐Mekabaty (2014) synthesized and tested various derivatives as antioxidants and corrosion inhibitors for gasoline lubricating oil (Habib, Hassan, & El‐Mekabaty, 2014). Additionally, Ehsani, Moshrefi, and Ahmadi (2015) investigated the compound's inhibitory action on Aluminum corrosion in sulfuric acid, revealing excellent inhibiting properties (Ehsani, Moshrefi, & Ahmadi, 2015).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the compound has been implicated in the synthesis of novel compounds with potential therapeutic applications. Kolluri et al. (2018) noted its role in the unexpected formation of a 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] during an attempted cyclization, opening avenues for medicinal chemists (Kolluri, Zhang, Singh, & Duncton, 2018).
Cancer Cell Inhibition
Shen et al. (2012) synthesized a series of novel derivatives using this compound, which exhibited promising results in suppressing the growth of lung cancer cells (Shen, Zhu, Li, Zhao, & Miao, 2012).
Synthetic Chemistry Applications
The compound has also been used in various synthetic chemistry applications. For example, Ye, He, and Zhang (2010) described a method for synthesizing various oxetan-3-ones from readily available propargylic alcohols, highlighting the utility of the compound in facilitating the formation of strained oxetane rings (Ye, He, & Zhang, 2010).
Photoacid Generator Applications
Plater, Harrison, and Killah (2019) investigated the compound's potential as a photoacid generator in polymer resists, exploring its photochemical decompositions (Plater, Harrison, & Killah, 2019).
Allergic Inflammatory Response Inhibition
Yoo, Lee, and Lee (2017) studied the effects of derivatives on mast cell degranulation, indicating its potential in preventing allergic disorders (Yoo, Lee, & Lee, 2017).
Electrochemical Applications
In electrochemical applications, Kim, Yoo, Im, and Kim (2013) synthesized various oxidants, including a derivative of 4-methylbenzenesulfonate, to study their effects on the characteristics of conductive polymer aluminum solid electrolyte capacitors (Kim, Yoo, Im, & Kim, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
oxetan-3-ylmethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDXQYOMYPRXBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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